![molecular formula C13H11Br2NO B2689565 2-{[(2,5-Dibromophenyl)amino]methyl}phenol CAS No. 303091-02-3](/img/structure/B2689565.png)
2-{[(2,5-Dibromophenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(2,5-Dibromophenyl)amino]methyl}phenol” is a chemical compound with the CAS Number: 303091-02-3 . It has a molecular weight of 357.04 and its IUPAC name is 2-[(2,5-dibromoanilino)methyl]phenol . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of “2-{[(2,5-Dibromophenyl)amino]methyl}phenol” is C13H11Br2NO . The InChI code for this compound is 1S/C13H11Br2NO/c14-10-5-6-11(15)12(7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 .Physical And Chemical Properties Analysis
The compound “2-{[(2,5-Dibromophenyl)amino]methyl}phenol” is a solid .Applications De Recherche Scientifique
Synthesis and Complexation
2-{[(2,5-Dibromophenyl)amino]methyl}phenol is involved in the synthesis of complex compounds through reactions with metal ions. For example, mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) have been synthesized via 1,3-dipolar cycloadditions, showcasing the utility of aminoiminophenols in creating metal-ligated azides and tetrazolato ligands. These complexes, characterized by various spectroscopic methods and X-ray diffraction analyses, demonstrate the versatility of such phenolic derivatives in coordinating with metals to form structures with potential applications in catalysis and materials science (Mukhopadhyay et al., 2009).
Antioxidant Activity
Phenolic compounds, including derivatives of phenol, have been studied for their antioxidant properties. Research has shown that certain phenolic derivatives can act as inhibitors of membrane lipid peroxidation and serve as potent peroxyl radical scavengers. These compounds exhibit varying degrees of effectiveness in protecting against lipid peroxidation induced by different agents, suggesting their potential as therapeutic agents or dietary supplements to mitigate oxidative stress (Dinis et al., 1994).
Catalytic Activities
Aminoalcohol phenolates, including derivatives similar to 2-{[(2,5-Dibromophenyl)amino]methyl}phenol, have been utilized as ligands in oxo molybdenum(vi) complexes. These complexes exhibit significant oxotransfer activities, demonstrating the role of such ligands in enhancing the catalytic performance of metal complexes. This finding opens up possibilities for their application in oxidation reactions, showcasing the potential of phenolic derivatives in catalysis (Hossain et al., 2017).
Corrosion Inhibition
Research has also explored the use of phenol derivatives as corrosion inhibitors for metals. Specifically, amine derivative compounds, including 2-{[(2,5-Dibromophenyl)amino]methyl}phenol, have been synthesized and tested for their effectiveness in protecting mild steel in acidic environments. These studies have shown that such compounds can significantly mitigate corrosion through the formation of protective films on metal surfaces, indicating their potential as eco-friendly corrosion inhibitors (Boughoues et al., 2020).
Biological Activities
The pharmacological profile of phenolic compounds, including those structurally related to 2-{[(2,5-Dibromophenyl)amino]methyl}phenol, has been a subject of interest. Studies have highlighted their broad spectrum of biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. These effects underscore the potential of phenolic derivatives in developing new therapeutic agents or dietary supplements for a variety of health conditions (Naveed et al., 2018).
Safety and Hazards
The compound “2-{[(2,5-Dibromophenyl)amino]methyl}phenol” has been classified under GHS07 signal word warning . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
2-[(2,5-dibromoanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO/c14-10-5-6-11(15)12(7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNPNNNNLRZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,5-Dibromophenyl)amino]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689483.png)
![Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2689484.png)
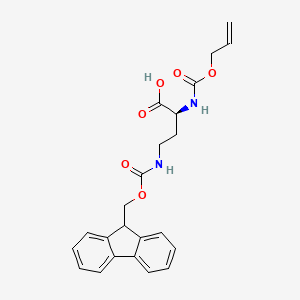
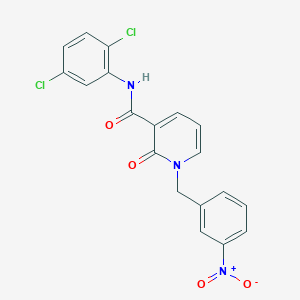
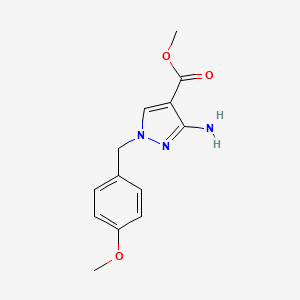
![N'-[2-[4-(3-Amino-2,2-dimethylpropyl)piperazin-1-yl]ethyl]-2,2-dimethylpropane-1,3-diamine;pentahydrochloride](/img/structure/B2689490.png)
![3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2689491.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2689492.png)
![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689493.png)
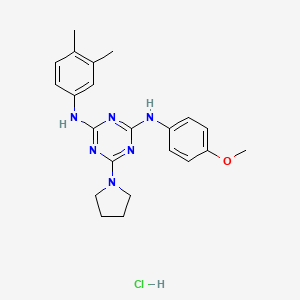


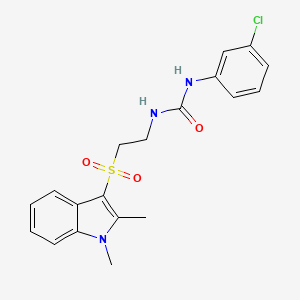
![6-(thiophen-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2689505.png)